BenchChemオンラインストアへようこそ!

Tagtociclib hydrate

CDK2 Inhibition Kinase Selectivity Enzymatic Assay

Tagtociclib hydrate (PF-07104091 hydrate) is a highly selective CDK2/cyclin E1 inhibitor (Ki=1.16 nM) with ~100-fold selectivity over CDK1 and >200-fold over CDK4/6. Unlike pan-CDK or CDK4/6 agents, its target bias makes it the definitive tool for CCNE1-amplified cancers (ovarian, breast, SCLC) and CDK4/6 inhibitor-resistance models. With 86% TGI in vivo and 18.8% clinical PR in post-CDK4/6 patients, it is the benchmark for CDK2 drug discovery. Generic CDK inhibitors cannot substitute. For research use only.

Molecular Formula C19H30N6O5
Molecular Weight 422.5 g/mol
CAS No. 2733575-91-0
Cat. No. B12375396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTagtociclib hydrate
CAS2733575-91-0
Molecular FormulaC19H30N6O5
Molecular Weight422.5 g/mol
Structural Identifiers
SMILESCC(C)NC(=O)OC1CCC(C1)C2=CC(=NN2)NC(=O)C3=CC(=NN3C)COC.O
InChIInChI=1S/C19H28N6O4.H2O/c1-11(2)20-19(27)29-14-6-5-12(7-14)15-9-17(23-22-15)21-18(26)16-8-13(10-28-4)24-25(16)3;/h8-9,11-12,14H,5-7,10H2,1-4H3,(H,20,27)(H2,21,22,23,26);1H2/t12-,14+;/m0./s1
InChIKeyCFGMPDNYFGKCIR-DSHXVJGRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tagtociclib Hydrate (PF-07104091 Hydrate): Baseline Identity and Procurement-Relevant Attributes


Tagtociclib hydrate (CAS 2733575-91-0), also known as PF-07104091 hydrate, is a synthetic small molecule that functions as a potent and selective inhibitor of cyclin-dependent kinase 2 (CDK2) bound to cyclin E1 (CDK2/cyclin E1), with additional activity against glycogen synthase kinase 3 beta (GSK3β) [1]. The compound is the hydrated form of the active pharmaceutical ingredient PF-07104091, an orally bioavailable antineoplastic agent in clinical development (Phase I/II) for the treatment of cyclin E1 (CCNE1)-amplified cancers, including breast, ovarian, and small cell lung cancers [2]. As an investigational agent, its procurement is strictly for research purposes and its differentiation hinges on its specific kinase inhibition profile, which dictates its potential utility in distinct preclinical models compared to other CDK-targeting agents [1].

Why Generic CDK Inhibitor Substitution Fails for Tagtociclib Hydrate


Generic substitution with other cyclin-dependent kinase (CDK) inhibitors is scientifically invalid for Tagtociclib hydrate due to its unique and quantifiable target selectivity profile. Unlike pan-CDK inhibitors or CDK4/6-selective agents, Tagtociclib's biochemical activity is exquisitely biased toward CDK2/cyclin E1 inhibition. This specific targeting translates to a distinct pharmacological effect that is critical for addressing cancers driven by CCNE1 amplification or those that have developed resistance to CDK4/6 inhibition [1]. Using a CDK4/6 inhibitor such as palbociclib, or a less selective CDK2 inhibitor, will not recapitulate the specific target engagement and downstream cellular effects of Tagtociclib hydrate, as evidenced by differential responses in preclinical models of CDK4/6 inhibitor resistance [2]. The quantitative differences in potency and selectivity detailed below define the specific research context where this compound is the scientifically appropriate choice, making substitution with a close analog a confounding variable in experimental design.

Product-Specific Quantitative Evidence Guide for Tagtociclib Hydrate


Evidence Item 1: Superior Potency for CDK2/Cyclin E1 Over Closest Comparators

In a direct comparison using the NanoBRET target engagement assay, Tagtociclib hydrate (PF-07104091) exhibits a Ki of 1.16 nM against the CDK2/cyclin E1 complex [1]. This potency is substantially higher than that of the comparators INX-315 (IC50 = 2.3 nM) and BLU-222 (Ki = 2.6 nM) as reported in the literature [2]. This quantitative difference in target binding affinity is a primary differentiator for selecting Tagtociclib hydrate for studies where maximal target engagement is required.

CDK2 Inhibition Kinase Selectivity Enzymatic Assay

Evidence Item 2: Distinct Kinase Selectivity Profile Compared to Other CDK2 Inhibitors

Tagtociclib hydrate (PF-07104091) demonstrates a defined kinase selectivity profile that is distinct from other CDK2 inhibitors. It exhibits 100-fold selectivity against CDK1, 200 to 400-fold selectivity against CDK4 and CDK6, and 170-fold selectivity against CDK9 [1]. In contrast, the comparator INX-315 is reported to have even greater selectivity over CDK1 and CDK9, indicating a different off-target inhibition landscape . This differential selectivity profile is a critical factor for experimental design, as it influences which off-target kinases are likely to be engaged at relevant compound concentrations.

CDK2 Selectivity Off-Target Activity Kinase Profiling

Evidence Item 3: Differential In Vivo Efficacy in Preclinical Xenograft Models

In preclinical efficacy studies, Tagtociclib hydrate (PF-07104091) exhibits dose-dependent tumor growth reduction in xenograft models. As a single agent, it achieved a maximal tumor growth inhibition (TGI) of 86% in an ovarian cancer model [1]. A separate study comparing CDK inhibitors showed that while palbociclib (CDK4/6 inhibitor) was efficacious in the MCF7 breast cancer model, it was not effective in the OVCAR-3 ovarian cancer model. In contrast, PF-07104091 demonstrated dose-dependent TGI in both the MCF7 and OVCAR-3 models, indicating a broader spectrum of single-agent activity in this context [2].

In Vivo Efficacy Xenograft Model Tumor Growth Inhibition

Evidence Item 4: Established Clinical Safety and Efficacy Profile in Phase I/II Trials

Tagtociclib (PF-07104091) is the subject of multiple Phase I/II clinical trials (NCT04553133, NCT05262400), providing a clinical validation of its mechanism and a defined safety and tolerability profile. In a Phase I trial for advanced ER+ breast cancer after CDK4/6 inhibitor progression, Tagtociclib monotherapy demonstrated antitumor activity with a partial response observed in 18.8% of patients [1]. This level of clinical activity in a heavily pre-treated population is a key differentiator from earlier-stage CDK2 inhibitors that lack this clinical validation and defined biomarker strategy [2].

Clinical Trial Phase 1 Biomarker Strategy

Defined Research and Industrial Application Scenarios for Tagtociclib Hydrate


Scenario 1: Validating CDK2 Dependency in CCNE1-Amplified Preclinical Models

This scenario leverages the compound's high potency (Ki = 1.16 nM) and in vivo efficacy (86% maximal TGI) to interrogate CDK2's role in models of CCNE1-amplified ovarian and breast cancer. The data demonstrating single-agent tumor growth inhibition in models resistant to CDK4/6 inhibition (such as OVCAR-3) make Tagtociclib hydrate the ideal tool for generating robust proof-of-concept data on CDK2 as a therapeutic target in these specific genetic contexts [1].

Scenario 2: Investigating Resistance Mechanisms to CDK4/6 Inhibition in ER+ Breast Cancer

This scenario utilizes Tagtociclib hydrate to study the biology of acquired resistance to standard-of-care CDK4/6 inhibitors. Preclinical data show that combining Tagtociclib with the CDK4/6 inhibitor palbociclib can overcome resistance and synergistically suppress proliferation in ER+ breast cancer models [2]. This application is directly supported by the compound's established clinical activity (18.8% PR) in patients who have progressed on prior CDK4/6 inhibitor therapy [3].

Scenario 3: Benchmarking New CDK2 Inhibitors or Degraders in Translational Studies

Given its well-characterized biochemical profile (Ki, selectivity) and its advancement to Phase I/II clinical trials with published efficacy data, Tagtociclib hydrate serves as a crucial benchmark compound. New CDK2-targeting agents, including selective inhibitors and protein degraders (PROTACs), can be quantitatively compared to Tagtociclib hydrate across a panel of biochemical, cellular, and in vivo assays to establish their potential differentiation and therapeutic index [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tagtociclib hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.